molecular formula C25H24N2O5S B11373922 methyl 4-{[(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate

methyl 4-{[(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate

Cat. No.: B11373922
M. Wt: 464.5 g/mol
InChI Key: KLFKRLMSEVVKBC-UHFFFAOYSA-N
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Description

Methyl 4-{[(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a dibenzo[c,e][1,2]thiazine core, which is known for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the dibenzo[c,e][1,2]thiazine core: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Introduction of the isopropyl group: This step involves the alkylation of the dibenzo[c,e][1,2]thiazine core using isopropyl halides in the presence of a base.

    Oxidation to form the dioxido derivative: The isopropylated dibenzo[c,e][1,2]thiazine is then oxidized using suitable oxidizing agents to introduce the dioxido groups.

    Acetylation and coupling with methyl 4-aminobenzoate: The final steps involve acetylation of the oxidized intermediate followed by coupling with methyl 4-aminobenzoate under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the functional groups on the dibenzo[c,e][1,2]thiazine core.

    Reduction: Reduction reactions can be used to selectively reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional dioxido derivatives, while reduction could produce partially or fully reduced analogs.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.

    Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl 4-{[(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to a biological response.

    Modulation of signaling pathways: It could influence cellular signaling pathways, affecting processes such as cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-{[(9-isopropyl-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate: Lacks the dioxido groups, which may affect its chemical and biological properties.

    Methyl 4-{[(9-methyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate: Contains a methyl group instead of an isopropyl group, potentially altering its reactivity and activity.

Uniqueness

Methyl 4-{[(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate is unique due to the presence of both the isopropyl and dioxido groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C25H24N2O5S

Molecular Weight

464.5 g/mol

IUPAC Name

methyl 4-[[2-(5,5-dioxo-9-propan-2-ylbenzo[c][1,2]benzothiazin-6-yl)acetyl]amino]benzoate

InChI

InChI=1S/C25H24N2O5S/c1-16(2)18-10-13-22-21(14-18)20-6-4-5-7-23(20)33(30,31)27(22)15-24(28)26-19-11-8-17(9-12-19)25(29)32-3/h4-14,16H,15H2,1-3H3,(H,26,28)

InChI Key

KLFKRLMSEVVKBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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